

Physical and chemical properties of Cyclohexanone p-nitrophenyl hydrazone.

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Compound of Interest

Compound Name: *Cyclohexanone p-nitrophenyl hydrazone*

Cat. No.: B159364

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Cyclohexanone p-Nitrophenyl Hydrazone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanone p-nitrophenyl hydrazone, a derivative of cyclohexanone, belongs to the hydrazone class of organic compounds. This technical guide provides an in-depth overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological significance, particularly as a modulator of inflammatory pathways. Due to the limited availability of specific experimental data for the p-nitro derivative, data for the closely related and well-characterized Cyclohexanone 2,4-dinitrophenyl hydrazone is provided for comparative purposes where noted.

Physicochemical Properties

The properties of **Cyclohexanone p-nitrophenyl hydrazone** are summarized below. For comparative analysis, the experimentally determined properties of Cyclohexanone 2,4-dinitrophenyl hydrazone are also included.

Table 1: Physical and Chemical Properties

Property	Cyclohexanone p-nitrophenyl hydrazone (CAS: 1919-96-6)	Cyclohexanone 2,4-dinitrophenyl hydrazone (CAS: 1589-62-4)
Molecular Formula	C ₁₂ H ₁₅ N ₃ O ₂ [1]	C ₁₂ H ₁₄ N ₄ O ₄ [2][3][4]
Molecular Weight	233.27 g/mol [1]	278.26 g/mol [4]
Appearance	Not specified	Yellow crystalline solid[3]
Melting Point	Not experimentally determined	158-160 °C[4]
Boiling Point	Not experimentally determined	421.08 °C (estimated)[5]
Solubility	Not experimentally determined	Partially soluble in water. Soluble in chloroform (25 mg/mL) and methanol (25 mg/mL).[2][6]
Topological Polar Surface Area	70.2 Å²[1]	Not specified

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and characterization of **Cyclohexanone p-nitrophenyl hydrazone**. While specific experimental spectra for this compound are not readily available in the searched literature, the characteristic spectral features can be predicted based on its structure and by comparison with analogous compounds.

Table 2: Predicted and Comparative Spectral Data

Spectroscopy	Predicted Features for Cyclohexanone p-nitrophenyl hydrazone	Experimental Data for Cyclohexanone 2,4-dinitrophenyl hydrazone
IR (Infrared)	Strong C=N stretch (around 1620-1650 cm^{-1}), N-H stretch (around 3300-3400 cm^{-1}), strong N-O stretches from the nitro group (around 1500-1550 cm^{-1} and 1300-1370 cm^{-1}), C-H stretches from the cyclohexyl and phenyl rings.	An IR spectrum is available, showing characteristic peaks for the functional groups. [7]
^1H NMR (Proton NMR)	Signals for the aromatic protons of the p-nitrophenyl group (likely two doublets in the 7-8.5 ppm region), a signal for the N-H proton, and multiple signals for the aliphatic protons of the cyclohexyl ring (likely in the 1.5-3.0 ppm region).	A ^1H NMR spectrum is available for this compound. [8]
^{13}C NMR (Carbon-13 NMR)	A signal for the C=N carbon (around 150-160 ppm), signals for the aromatic carbons (some shifted downfield due to the nitro group), and signals for the aliphatic carbons of the cyclohexyl ring.	

Experimental Protocol: Synthesis of Cyclohexanone p-Nitrophenyl Hydrazone

This protocol is adapted from established procedures for the synthesis of similar hydrazone derivatives.

Objective: To synthesize **Cyclohexanone p-nitrophenyl hydrazone** from cyclohexanone and p-nitrophenylhydrazine.

Materials:

- Cyclohexanone
- p-Nitrophenylhydrazine
- Methanol
- Concentrated Sulfuric Acid (catalyst)
- Distilled water
- Erlenmeyer flask
- Beakers
- Stirring rod
- Hot plate/stirrer
- Buchner funnel and filter paper
- Recrystallization apparatus

Procedure:

- In a 100 mL Erlenmeyer flask, dissolve a specific molar equivalent of p-nitrophenylhydrazine in a minimal amount of warm methanol.
- In a separate beaker, dissolve a molar equivalent of cyclohexanone in a small volume of methanol.
- Slowly add the cyclohexanone solution to the p-nitrophenylhydrazine solution while stirring continuously.
- Add a few drops of concentrated sulfuric acid to the mixture as a catalyst.

- Continue stirring the reaction mixture at room temperature. The formation of a precipitate indicates the product is forming. The reaction can be gently warmed to ensure completion.
- After the reaction is complete (typically monitored by thin-layer chromatography), cool the mixture in an ice bath to maximize precipitation.
- Collect the crude product by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold methanol to remove unreacted starting materials.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.
- Dry the purified crystals and determine the melting point and yield.

Safety Precautions:

- Handle concentrated sulfuric acid with extreme care in a fume hood.
- p-Nitrophenylhydrazine is toxic; avoid inhalation and skin contact.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Mandatory Visualizations

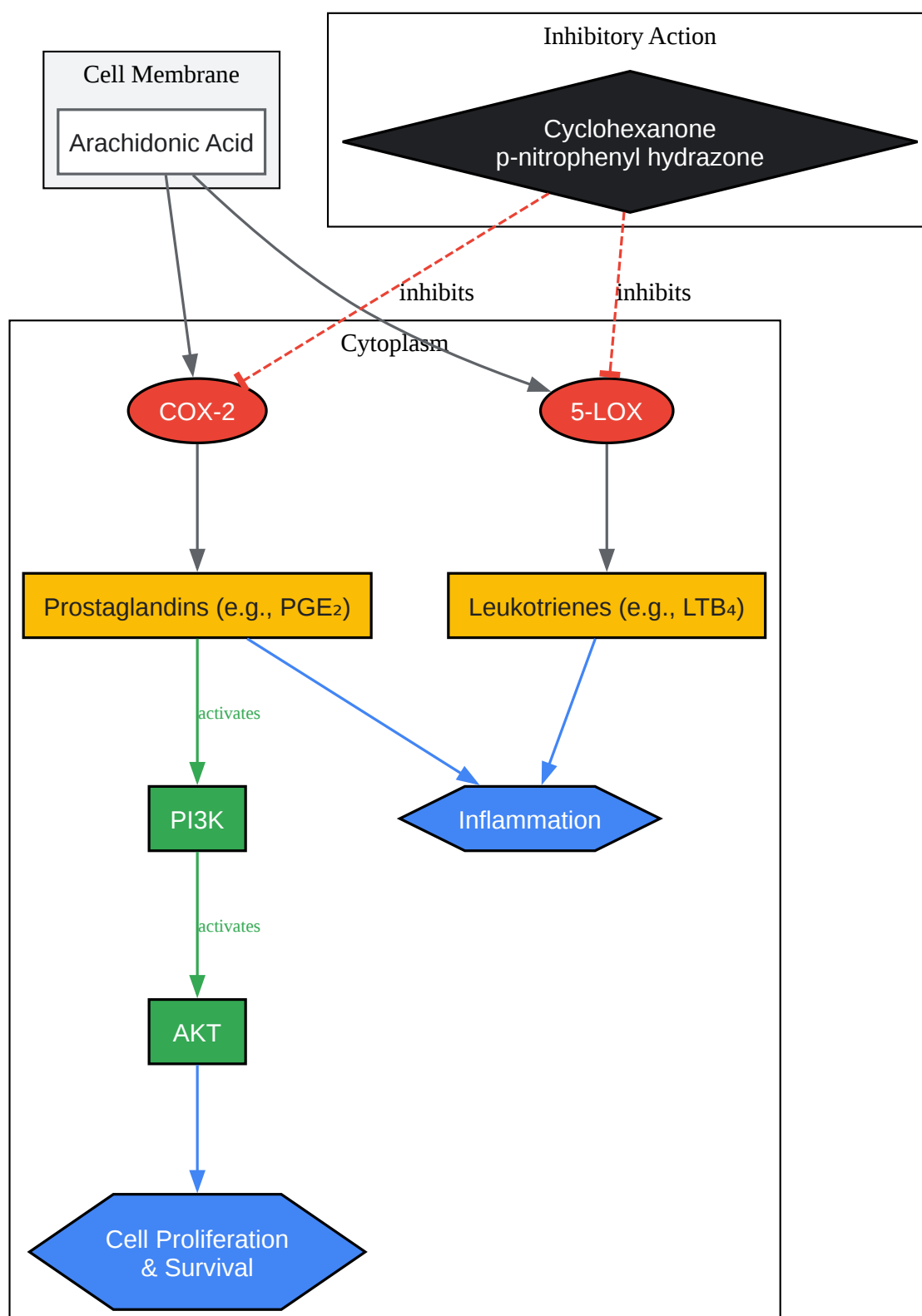
Experimental Workflow



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Caption: Experimental workflow for the synthesis and purification of **Cyclohexanone p-nitrophenyl hydrazone**.

Biological Signaling Pathway



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Caption: Dual inhibition of COX-2 and 5-LOX pathways by **Cyclohexanone p-nitrophenyl hydrazone**.

Reactivity and Biological Significance

Hydrazones are a class of organic compounds with the structure $R_1R_2C=NNH_2$. They are known for their diverse chemical reactivity and have garnered significant interest in medicinal chemistry.

Chemical Reactivity

The chemical reactivity of **Cyclohexanone p-nitrophenyl hydrazone** is primarily centered around the C=N double bond and the N-H group of the hydrazone moiety. It can undergo various reactions, including:

- **Hydrolysis:** The C=N bond can be cleaved under acidic conditions to regenerate cyclohexanone and p-nitrophenylhydrazine.
- **Reduction:** The C=N double bond can be reduced to a single bond, forming the corresponding hydrazine derivative.
- **Cyclization Reactions:** The hydrazone moiety can participate in various cyclization reactions to form heterocyclic compounds.

Biological Activity and Drug Development Potential

Recent studies have highlighted the potential of p-nitrophenyl hydrazones as potent anti-inflammatory agents. They have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

- **Dual Inhibition of COX-2 and 5-LOX:** COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. These molecules are potent mediators of inflammation. By simultaneously inhibiting both enzymes, p-nitrophenyl hydrazones can offer a broader anti-inflammatory effect compared to selective COX-2 inhibitors. This dual inhibition may also lead to a better safety profile, potentially mitigating the gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- **Modulation of Downstream Signaling:** The inhibition of COX-2 can lead to the suppression of the PI3K/AKT signaling pathway, which is often dysregulated in inflammatory diseases and cancer. This suggests that **Cyclohexanone p-nitrophenyl hydrazone** and related compounds could have potential applications in oncology.

The structural features of p-nitrophenyl hydrazones, including the presence of the nitro group and the hydrazone linkage, are thought to be crucial for their interaction with the active sites of these enzymes. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity.

Conclusion

Cyclohexanone p-nitrophenyl hydrazone is a compound of significant interest due to the established biological activities of the p-nitrophenyl hydrazone scaffold. While specific experimental data for this particular derivative is sparse, this guide provides a comprehensive overview based on available information and data from closely related analogues. The detailed synthesis protocol and the elucidation of its potential mechanism of action as a dual COX-2/5-LOX inhibitor provide a solid foundation for researchers and drug development professionals to explore its therapeutic potential further. The provided visualizations of the experimental workflow and the targeted signaling pathway offer a clear and concise summary of the key aspects of this compound. Further experimental characterization of **Cyclohexanone p-nitrophenyl hydrazone** is essential to fully unlock its potential in medicinal chemistry.

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